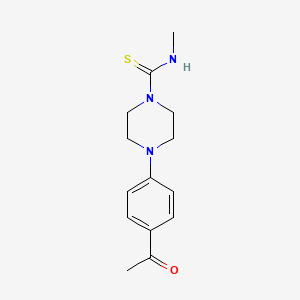![molecular formula C16H15N3O3 B10891264 3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10891264.png)
3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with significant potential in various scientific fields This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves the condensation of an aminocarbonyl hydrazone with a methylbenzoate derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction temperature is generally maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of 3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like palladium or copper, and the reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds, depending on the substituents introduced.
Scientific Research Applications
3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone group makes it useful in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological targets and induce cell death pathways.
Industry: It finds applications in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to various biological effects, including the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share similar structural features and are known for their stability and biological activity.
1,2,4-Triazole Derivatives: These compounds are also used in pharmaceuticals and have similar reactivity due to their nitrogen-containing heterocyclic structure.
Uniqueness
What sets 3-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo a wide range of chemical reactions and form stable complexes with various targets makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
[3-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C16H15N3O3/c1-11-5-7-13(8-6-11)15(20)22-14-4-2-3-12(9-14)10-18-19-16(17)21/h2-10H,1H3,(H3,17,19,21)/b18-10+ |
InChI Key |
ZEFWUPXLWNNWSL-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10891186.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10891189.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891192.png)
![3-chloro-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891195.png)
![4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B10891196.png)
![2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide](/img/structure/B10891204.png)
![5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10891206.png)
![4-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B10891220.png)
![N'-[(4-methylphenyl)sulfonyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B10891225.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10891249.png)
![4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B10891255.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10891260.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10891261.png)

